

# Poloxamer 188: A Preclinical Safety and Toxicity Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Comparison with Key Non-ionic Surfactants

For researchers, scientists, and drug development professionals, the selection of excipients is a critical step in formulation development, with the safety and toxicity profile being a paramount consideration. **Poloxamer 188**, a non-ionic triblock copolymer, is a widely used surfactant and emulsifier in pharmaceutical preparations. This guide provides a comprehensive assessment of the preclinical safety and toxicity of **Poloxamer 188**, with a comparative analysis against other commonly used non-ionic surfactants, Polysorbate 20, Polysorbate 80, and Kolliphor® HS 15. All quantitative data is presented in structured tables for ease of comparison, and where available, details of the experimental protocols are provided.

### **Acute Toxicity Profile**

Acute toxicity studies are fundamental in determining the potential for adverse effects from a single dose of a substance. The median lethal dose (LD50) is a common metric from these studies.

Table 1: Acute Toxicity Data for **Poloxamer 188** and Alternatives



| Substance        | Species                                   | Route of<br>Administration | LD50      | Reference |
|------------------|-------------------------------------------|----------------------------|-----------|-----------|
| Poloxamer 188    | Rat, Mouse,<br>Rabbit, Guinea<br>Pig, Dog | Oral                       | >15 g/kg  |           |
| Animal           | -                                         | 5 to 34.6 g/kg             |           |           |
| Polysorbate 20   | Rat                                       | Oral                       | >60 mL/kg | _         |
| Polysorbate 80   | Mouse                                     | Oral                       | 25 g/kg   | _         |
| Kolliphor® HS 15 | Rat, Mouse                                | Oral                       | >20 g/kg  | [1]       |
| Rat, Rabbit      | Intravenous                               | >1 g/kg                    | [1]       |           |
| Beagle Dog       | Intravenous                               | >3 g/kg                    | [1]       | _         |

## Repeated-Dose Toxicity: Subchronic and Chronic Studies

Repeated-dose toxicity studies are crucial for evaluating the effects of longer-term exposure to a substance. These studies help in determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Subchronic and Chronic Toxicity Data for **Poloxamer 188** and Alternatives



| Substan<br>ce     | Species  | Duratio<br>n    | Route<br>of<br>Adminis<br>tration           | Dose<br>Levels                                                                                 | Key<br>Finding<br>s                                                                | NOAEL | Referen<br>ce |
|-------------------|----------|-----------------|---------------------------------------------|------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-------|---------------|
| Poloxam<br>er 188 | Rat      | 2 years         | Diet                                        | Up to<br>7.5%                                                                                  | Diarrhea at 5% and 7.5%, slight decrease in growth at 7.5%. No change in survival. | -     | [2]           |
| Rat               | 2 years  | -               | Up to 0.5<br>mg/kg/da<br>y                  | Yellow discolorat ion of serum, high serum alkaline phosphat ase, and elevated transami nases. | -                                                                                  | [2]   |               |
| Rat, Dog          | 6 months | Diet            | Up to 5%                                    | No<br>adverse<br>effects.                                                                      | -                                                                                  | [2]   |               |
| Rat               | 30 days  | Intraveno<br>us | 0, 10, 20,<br>50, 100,<br>200, 500,<br>1000 | Increase<br>d<br>mononuc<br>lear cells                                                         | 50<br>mg/kg/da<br>y                                                                |       |               |



|                      |         |                  | mg/kg/da<br>y                       | with foamy cytoplas m in lungs (≥ 500 mg/kg/da y), dose- related increases in renal cortical changes. | (suggest<br>ed)                                      |              |     |
|----------------------|---------|------------------|-------------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------------------------|--------------|-----|
| Rat                  | 4 weeks | Subcutan<br>eous | 0, 10,<br>100, 500<br>mg/kg/da<br>y | Tubular<br>vacuolati<br>on in<br>kidneys<br>at 100<br>and 500<br>mg/kg/da<br>y.                       | 10<br>mg/kg/da<br>y                                  | [3]          |     |
| Dog                  | 4 weeks | Subcutan<br>eous | Up to 20<br>mg/kg/da<br>y           | Thickenin<br>g of skin<br>at<br>injection<br>sites.                                                   | -                                                    |              | _   |
| Polysorb<br>ate 20   | Rat     | 4 weeks          | Intramus<br>cular                   | 0.02, 0.1,<br>0.4<br>mg/kg (3<br>injections                                                           | No<br>systemic<br>or local<br>toxicities<br>observed | 0.4<br>mg/kg | [2] |
| Kolliphor<br>® HS 15 | -       | -                | -                                   | -                                                                                                     | No<br>adverse<br>effects                             | -            | [4] |



observed after repeated exposure in animal studies.

# Genetic and Reproductive Toxicity Genetic Toxicity

An Ames test for Poloxamer 407, a related poloxamer, did not show any mutagenic activity, with or without metabolic activation.[2] For **Poloxamer 188**, it has been noted that there were no genotoxic findings.[3] Kolliphor® HS 15 was not mutagenic in bacteria and various tests with mammalian cell cultures and in mammals.[4][5]

#### **Reproductive and Developmental Toxicity**

A significant data gap exists for the reproductive and developmental toxicity of **Poloxamer 188**. [2][6] One study in rats showed slightly greater pre-implantation loss at doses of 10 to 500 mg/kg/day, but the overall effects on development were not detailed.[7] For Kolliphor® HS 15, animal studies gave no indication of a fertility-impairing effect or teratogenicity.[4]

## Carcinogenicity

There is limited information on the carcinogenicity of **Poloxamer 188**. However, some studies have suggested potential anticarcinogenic effects.[2] For Kolliphor® HS 15, no data was available concerning carcinogenic activity.[4] Long-term carcinogenicity studies, typically conducted over two years in rodents, are the primary method for identifying carcinogenic potential.[8]

#### **Dermal and Ocular Irritation**

Poloxamers are generally considered minimal ocular irritants and are not dermal irritants or sensitizers in animals.[2] A short-term dermal toxicity study of Poloxamer 184 in rabbits at doses up to 1000 mg/kg resulted in slight erythema and a slight intradermal inflammatory response.[2] Kolliphor® HS 15 is not irritating to the skin or eyes.[4][5] Polysorbate 20 can



induce mild and temporary eye and skin irritation at excessive doses.[2] Polysorbate 80 is not thought to produce skin irritation following contact, but prolonged exposure may cause skin cracking and drying.[9]

### **Experimental Protocols and Methodologies**

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are often followed for preclinical toxicity studies.

### **Acute Oral Toxicity (Following OECD Guideline 420)**

This method, known as the Fixed Dose Procedure, aims to determine the acute oral toxicity of a substance without using lethality as the primary endpoint.



Click to download full resolution via product page

Acute Oral Toxicity (OECD 420) Workflow

The procedure involves a sighting study to determine the appropriate starting dose, followed by a main study where groups of animals of a single sex are dosed at fixed levels.[10][11] The animals are observed for at least 14 days for signs of toxicity.[11]

## Subchronic Dermal Toxicity (Following OECD Guideline 411)

This study evaluates the effects of repeated daily dermal application of a substance for a period of 90 days.





Click to download full resolution via product page

#### Subchronic Dermal Toxicity (OECD 411) Workflow

The test substance is applied to at least 10% of the body surface area of the animals.[12] The study includes detailed observations, clinical pathology, and histopathology to determine a no-



effect level.[12]

#### Conclusion

**Poloxamer 188** exhibits a low order of acute toxicity across multiple species and routes of administration. Subchronic and chronic studies have identified some dose-dependent effects, particularly at higher concentrations, with the kidneys and liver being potential target organs with intravenous administration. A significant gap in the preclinical safety profile of **Poloxamer 188** is the lack of comprehensive reproductive and developmental toxicity data. In comparison, Polysorbates 20 and 80, and Kolliphor® HS 15 also demonstrate a generally low toxicity profile in preclinical studies. The choice of a suitable non-ionic surfactant for a pharmaceutical formulation will depend on the specific application, the intended route of administration, and a thorough evaluation of the available safety data in the context of the target patient population. Further studies to address the data gaps for **Poloxamer 188**, particularly in reproductive and developmental toxicity, would be beneficial for a more complete risk assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Safety verification for polysorbate 20, pharmaceutical excipient for intramuscular administration, in Sprague-Dawley rats and New Zealand White rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmda.go.jp [pmda.go.jp]
- 4. download.basf.com [download.basf.com]
- 5. download.basf.com [download.basf.com]
- 6. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]



- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. oecd.org [oecd.org]
- 11. Acute Oral Toxicity test Fixed Dose Procedure (OECD 420: 2001). IVAMI [ivami.com]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [Poloxamer 188: A Preclinical Safety and Toxicity Profile for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601472#assessing-the-safety-and-toxicity-of-poloxamer-188-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com